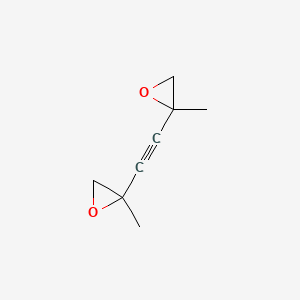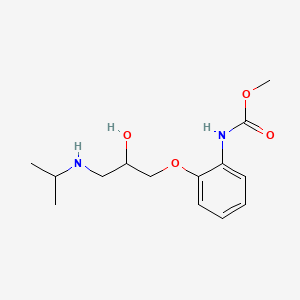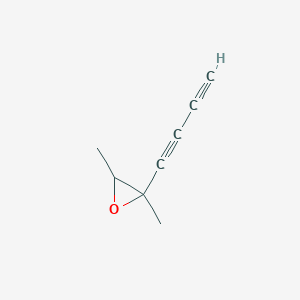
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a butadiyne moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane typically involves the coupling of a suitable precursor with a butadiyne derivative. One common method involves the oxidative coupling of acetylene derivatives to form the butadiyne moiety, followed by the formation of the oxirane ring through epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The butadiyne moiety can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another compound with a butadiyne moiety, used in similar applications.
Buta-1,3-diyn-1-yl (tert-butyl)diphenylsilane: Contains a butadiyne moiety and is used in organic synthesis.
6-(Buta-1,3-diyn-1-yl)benzo[D]thiazole derivatives: Compounds with similar structural features, used in medicinal chemistry.
Uniqueness
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is unique due to the presence of both an epoxide and a butadiyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
40946-06-3 |
|---|---|
Molekularformel |
C8H8O |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
2-buta-1,3-diynyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C8H8O/c1-4-5-6-8(3)7(2)9-8/h1,7H,2-3H3 |
InChI-Schlüssel |
PRQNNXADMXYAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(C)C#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


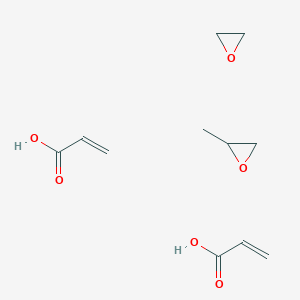
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

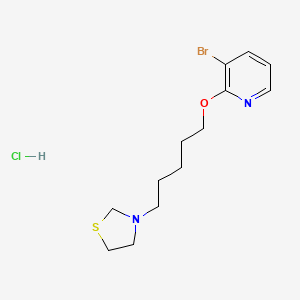
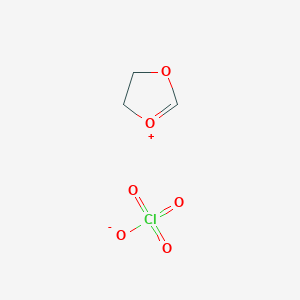

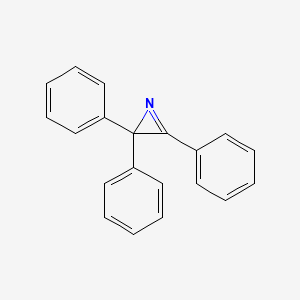
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
